[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride
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Overview
Description
[1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl. This compound is known for its unique structure, which includes a biphenyl core with a hydroxyl group at the 4-position and an aminomethyl group at the 3’-position. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where the biphenyl compound is treated with a suitable oxidizing agent.
Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where the biphenyl compound is reacted with formaldehyde and a primary amine.
Formation of Hydrochloride Salt: The final step involves the treatment of the aminomethylated biphenyl compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives
Reduction: [1,1’-Biphenyl]-4-ol, 3’-methyl
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its aminomethyl group can be modified to attach fluorescent tags or other markers .
Medicine
In medicine, [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The biphenyl core provides a rigid scaffold that enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-ol, 3’-(methyl)-: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
[1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, sulfate: Similar structure but different counterion, affecting solubility and stability.
[1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, acetate: Another similar compound with a different counterion, influencing its chemical properties.
Uniqueness
The presence of both hydroxyl and aminomethyl groups in [1,1’-Biphenyl]-4-ol, 3’-(aminomethyl)-, hydrochloride makes it unique. This dual functionality allows for diverse chemical reactions and interactions with biological targets, enhancing its versatility in research and industrial applications .
Properties
CAS No. |
865589-97-5 |
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Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
4-[3-(aminomethyl)phenyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11;/h1-8,15H,9,14H2;1H |
InChI Key |
SZNODDZCRMCGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CN.Cl |
Origin of Product |
United States |
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